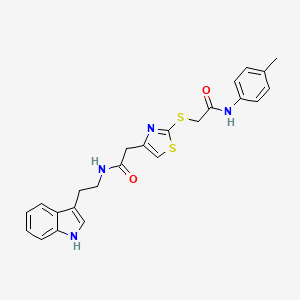
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 941928-93-4 |
| Molecular Formula | C₁₉H₁₈N₄O₂S |
| Molecular Weight | 398.43 g/mol |
| Density | Not available |
| Melting Point | Not available |
The compound exhibits a multifaceted mechanism of action, primarily through the inhibition of specific enzymes and receptors involved in inflammatory and neurodegenerative processes:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. For instance, related thiazole derivatives have shown IC50 values as low as 2.7 µM against AChE .
- Inflammatory Pathway Modulation : Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1β, which are implicated in neuroinflammation and other inflammatory diseases .
- Thiazole Derivatives : The thiazole moiety in the compound has been linked to various biological activities, including anti-inflammatory and anticancer effects. Studies have shown that thiazole derivatives can inhibit Th17 cell differentiation, which is significant in autoimmune diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in cell cultures.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
In Vivo Studies
Case studies involving animal models provide insights into the efficacy of the compound:
- Neuroprotective Effects : In mouse models of neurodegeneration, the compound exhibited protective effects against cognitive decline and memory loss, likely through its AChE inhibitory activity.
- Anti-inflammatory Effects : Animal studies showed significant reductions in inflammation markers in models of arthritis when treated with the compound, corroborating its potential as an anti-inflammatory agent.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study assessed the impact of this compound on cognitive functions in transgenic mice models of Alzheimer's disease. Results indicated a marked improvement in memory retention and a decrease in amyloid-beta plaque formation, suggesting a dual mechanism involving both AChE inhibition and amyloid aggregation prevention.
Case Study 2: Anti-inflammatory Activity in Arthritis Models
In a model of collagen-induced arthritis, treatment with the compound resulted in reduced joint swelling and inflammation scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c1-16-6-8-18(9-7-16)27-23(30)15-32-24-28-19(14-31-24)12-22(29)25-11-10-17-13-26-21-5-3-2-4-20(17)21/h2-9,13-14,26H,10-12,15H2,1H3,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVAWBRFICYLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













